molecular formula C11H11BrINO B15322413 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile

2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile

Cat. No.: B15322413
M. Wt: 380.02 g/mol
InChI Key: QXMYBZQPMTXWHV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is an organic compound that features both bromine and iodine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitrile Formation: Conversion of a suitable precursor to an acetonitrile derivative.

    Iodination: Introduction of an iodine atom to the propoxy chain.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling reactions).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized acetonitrile compounds.

Scientific Research Applications

2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(3-iodopropoxy)acetonitrile
  • 2-(4-Fluorophenyl)-2-(3-iodopropoxy)acetonitrile
  • 2-(4-Bromophenyl)-2-(3-chloropropoxy)acetonitrile

Uniqueness

2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds

Properties

Molecular Formula

C11H11BrINO

Molecular Weight

380.02 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile

InChI

InChI=1S/C11H11BrINO/c12-10-4-2-9(3-5-10)11(8-14)15-7-1-6-13/h2-5,11H,1,6-7H2

InChI Key

QXMYBZQPMTXWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)OCCCI)Br

Origin of Product

United States

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